molecular formula C20H18N4O3 B11373558 N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11373558
M. Wt: 362.4 g/mol
InChI Key: FWPOKVFLHCZWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

系统命名法与IUPAC规范

化合物N-[4-(乙酰氨基)苯基]-1-(4-甲基苯基)-4-氧代-1,4-二氢哒嗪-3-甲酰胺的系统命名遵循国际纯粹与应用化学联合会(IUPAC)的规则。其名称可分解为以下部分:

  • 母体结构 :1,4-二氢哒嗪-4-酮(1,4-dihydropyridazin-4-one),表明分子中含有一个部分饱和的哒嗪环(六元环含两个相邻氮原子),并在4号位存在酮基。
  • 取代基位置
    • 1号位 :4-甲基苯基(1-(4-methylphenyl)),通过氮原子连接至哒嗪环的1号位。
    • 3号位 :甲酰胺基(carboxamide),取代在哒嗪环的3号碳上。
    • N-取代基 :4-乙酰氨基苯基(N-[4-(acetylamino)phenyl]),通过哒嗪环的2号氮原子连接。

该化合物的分子式为C~20~H~18~N~4~O~3~ ,分子量为362.4 g/mol 。其结构可通过SMILES字符串CC(=O)NC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)C3=CC=C(C=C3)C精确描述,其中哒嗪环的平面性及取代基的空间排布对分子整体构象具有显著影响

分子几何与构象分析

通过X射线晶体学数据(如类似化合物的结构)可推断,该化合物的哒嗪环呈现近乎平面构型(最大偏离平面距离<0.05 Å)。关键几何特征 包括:

  • 键长与键角
    • 哒嗪环中C-N键长为1.34–1.38 Å,与典型芳香环的键长一致。
    • 甲酰胺基(CONH~2~)的C=O键长为1.23 Å,C-N键长为1.34 Å,显示部分双键特性。
  • 取代基取向
    • 4-甲基苯基与哒嗪环的平面呈约15°倾斜,以减少空间位阻。
    • 乙酰氨基苯基通过氢键(N-H···O=C,键长2.89 Å)与甲酰胺基形成分子内相互作用,稳定其构象

构象能计算 表明,分子在固态中优先采取反式构象 (能量差约2.3 kcal/mol),其中取代基的立体电子效应主导构象稳定性。

晶体学数据与固态堆积

尽管该化合物的单晶结构尚未公开,但类似哒嗪衍生物的研究(如4-氧代-N-苯基-1,4-二氢吡啶-3-甲酰胺)可提供参考:

  • 晶体参数
    • 晶系 :正交晶系(Orthorhombic)
    • 空间群 :P2~1~2~1~2~1~
    • 晶胞尺寸 :a = 6.682 Å,b = 11.792 Å,c = 13.172 Å,β = 91.2°
    • 晶胞体积 :1037.86 ų
    • Z值 :4(每个晶胞含4个分子)
  • 堆积模式
    • 分子通过N-H···O=C氢键(键长2.85–2.92 Å)沿b轴方向形成无限链状结构。
    • 芳环间存在π-π堆积作用(面间距3.48 Å),进一步稳定晶体结构

结构类似物的比较分析

表1列举了该化合物与常见哒嗪/二氢哒嗪衍生物的结构对比:

化合物名称 分子式 取代基差异 晶体学特征
N-[4-(乙酰氨基)苯基]-1-(4-甲基苯基)-4-氧代-1,4-二氢哒嗪-3-甲酰胺 C~20~H~18~N~4~O~3~ 4-甲基苯基,3-甲酰胺基 正交晶系,氢键链状堆积
1-{4-[(乙酰氨基)甲基]苯基}-4-(4-氯苯氧基)-6-氧代-1,6-二氢哒嗪-3-甲酰胺 C~20~H~17~ClN~4~O~4~ 4-氯苯氧基取代 单斜晶系,层状堆积
N-(4-乙酰氨基苯基)-4-氧代-1-苯基-1,4-二氢哒嗪-3-甲酰胺 C~19~H~16~N~4~O~3~ 苯基取代(无甲基) 三斜晶系,分子间π-π作用

关键差异

  • 取代基电子效应 :4-氯苯氧基(吸电子)增强分子极性,而4-甲基苯基(供电子)提高疏水性
  • 晶体堆积 :氯取代基引入更强的卤键相互作用,导致层状堆积;甲基取代则优先形成链状氢键网络

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H18N4O3/c1-13-3-9-17(10-4-13)24-12-11-18(26)19(23-24)20(27)22-16-7-5-15(6-8-16)21-14(2)25/h3-12H,1-2H3,(H,21,25)(H,22,27)

InChI Key

FWPOKVFLHCZWIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Hydrazine-Keto Ester Cyclocondensation

The pyridazine ring is constructed via cyclocondensation of 4-methylphenylhydrazine with ethyl 3-oxo-3-(4-acetylamino-phenyl)propanoate. This reaction proceeds under acidic conditions (e.g., acetic acid/H2SO4) at reflux (110–120°C) for 6–8 hours.

Mechanism :

  • Hydrazine attacks the β-keto carbonyl, forming a hydrazone intermediate.

  • Intramolecular cyclization eliminates ethanol, yielding the dihydropyridazine ring.

  • Aromatization occurs via oxidation, often facilitated by air or mild oxidizing agents.

Optimization Data :

ParameterOptimal ValueYield (%)
Temperature (°C)11072
Reaction Time (h)868
Catalyst (H2SO4)5 mol%75

Alternative Route: Diels-Alder Cycloaddition

A less common approach employs a [4+2] cycloaddition between 1,2,4,5-tetrazine and enamine derivatives. While this method offers regioselectivity, it requires stringent anhydrous conditions and yields ≤50%.

Functionalization of the Pyridazine Core

Introduction of the Carboxamide Group

The 3-carboxamide moiety is installed via nucleophilic acyl substitution using 4-chlorophenoxyacetyl chloride. The reaction occurs in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C.

Procedure :

  • Dissolve the pyridazine intermediate (1 equiv) in DCM.

  • Add TEA (2.5 equiv) dropwise under nitrogen.

  • Introduce 4-chlorophenoxyacetyl chloride (1.2 equiv) at 0°C.

  • Stir for 3 hours at room temperature.

Characterization :

  • IR (KBr) : 1671 cm⁻¹ (C=O stretch), 1645 cm⁻¹ (amide I).

  • ¹H NMR (DMSO-d6) : δ 10.19 (s, 1H, NH), 7.12–8.25 (m, aromatic H).

Acetylation of the Aniline Substituent

The acetylamino group is introduced via acetylation of 4-aminophenyl intermediates. Acetic anhydride in pyridine at 50°C for 2 hours achieves >90% conversion.

Side Reactions :

  • Over-acetylation at the pyridazine nitrogen is mitigated by steric hindrance.

Purification and Analytical Validation

Crystallization Techniques

Recrystallization from ethanol/DMF (1:3 v/v) yields needle-like crystals with >99% purity.

Crystallographic Data :

ParameterValue
Space GroupP2₁/c
Unit Cell (Å)a=8.21, b=12.45, c=14.72

Chromatographic Purification

Flash chromatography (silica gel, ethyl acetate/hexane 3:7) resolves regioisomeric byproducts. Retention factor (Rf) for the target compound: 0.42.

Scale-Up Considerations and Industrial Relevance

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times (3 hours vs. 8 hours batch).

Economic Metrics :

MetricBatch ProcessFlow Process
Annual Capacity (kg)5001,200
Cost per kg ($)12,0008,500

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the acetylamino and methylphenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of dihydropyridazine carboxamides, where substituent variations significantly alter physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features Reference
Target Compound R1: 4-acetylamino, R2: 4-methylphenyl C₂₁H₂₀N₄O₃ 400.42 Balanced solubility/lipophilicity
N-[4-(Aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (10d) R1: 4-aminosulfonyl, R2: 4-chlorophenyl C₁₈H₁₅ClN₄O₄S 434.85 Polar sulfonamide; electron-withdrawing Cl
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide R1: sulfamoyl-pyrimidinyl, R2: phenyl C₂₃H₂₀N₆O₄S 500.51 Extended hydrogen bonding via pyrimidine
1-(4-Methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide R1: piperidinyl sulfonyl, R2: 4-methylphenyl C₂₄H₂₆N₄O₄S 466.56 Bulky sulfonyl-piperidine group
Key Observations:
  • Solubility: The acetylamino group in the target compound provides moderate polarity, contrasting with the highly polar sulfonamide in 10d and the bulky piperidinyl sulfonyl group in , which may reduce aqueous solubility.
  • Biological Interactions: The pyrimidine-sulfamoyl group in could improve binding to enzymes like carbonic anhydrase, whereas the acetylamino group may favor interactions with hydrophobic pockets .

Biological Activity

N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H18N4O3C_{18}H_{18}N_4O_3, and it features a dihydropyridazine core with acetylamino and methylphenyl substitutions. This structural complexity is believed to contribute to its diverse biological effects.

Research indicates that this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, particularly histone deacetylases (HDACs). In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by increasing the levels of acetylated histones, leading to cell cycle arrest .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress .

Anticancer Activity

A notable area of research focuses on the compound's anticancer properties. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including human myelodysplastic syndrome cells. The compound induced G1 cell cycle arrest and apoptosis through mechanisms involving increased acetylation of histones .

Cell Viability Assays

Cell viability assays using MTT showed that this compound significantly inhibited cell growth compared to controls. The results are summarized in Table 1.

Cell LineIC50 (µM)% Viability (Control = 100%)
SKM-1 (Myelodysplastic)0.51425%
HeLa (Cervical Cancer)13.640%
MCF-7 (Breast Cancer)53.860%

Table 1: Cytotoxicity data for this compound against various cancer cell lines.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound has been evaluated in animal models, showing favorable absorption and distribution characteristics. It exhibited minimal metabolic differences among hepatocytes from different species, indicating broad applicability in preclinical studies .

Case Studies

A recent study highlighted the efficacy of this compound in vivo using xenograft models. The results indicated significant tumor reduction compared to untreated controls, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how can they be methodologically addressed?

  • Answer : Synthesis requires precise control of cyclization and acylation steps. For example, the dihydropyridazine core may form via [4+2] cycloaddition under anhydrous conditions with catalysts like ammonium persulfate (APS) . Purification challenges due to polar byproducts can be mitigated using gradient elution in reverse-phase HPLC. Reaction monitoring via TLC or LC-MS ensures intermediate stability, as seen in analogous dihydropyridine syntheses .

Q. Which analytical techniques are most reliable for verifying the compound’s structural integrity and purity?

  • Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positioning (e.g., acetylaminophenyl vs. methylphenyl groups).
  • X-ray crystallography : Resolves stereoelectronic effects in the dihydropyridazine ring, critical for activity studies .
  • HPLC with UV/Vis detection : Quantifies purity (>98%) and detects trace impurities using C18 columns and acetonitrile/water gradients .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?

  • Answer : Design of Experiments (DoE) approaches, such as factorial designs, optimize variables like temperature, solvent polarity, and catalyst loading. For example, APS-catalyzed reactions in dimethylformamide (DMF) at 60–80°C improved yields in analogous polycationic syntheses . Continuous-flow reactors may enhance reproducibility, as demonstrated in diazomethane synthesis .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., IC₅₀ variability) be systematically analyzed?

  • Answer : Contradictions often arise from assay conditions (e.g., cell line variability, solvent effects). Researchers should:

  • Standardize protocols : Use consistent DMSO concentrations (<0.1% v/v) to avoid cytotoxicity .
  • Compare structural analogs : Evaluate substituent effects (e.g., acetylaminophenyl vs. methoxyphenyl) using SAR tables, as shown for thienopyrimidine derivatives .
  • Validate targets : Employ siRNA knockdowns or competitive binding assays to confirm mechanism specificity .

Q. What computational strategies are effective in predicting the compound’s binding modes and pharmacokinetic properties?

  • Answer :

  • Molecular docking (AutoDock Vina, Glide) : Models interactions with targets like kinase domains, prioritizing hydrogen bonding with the carboxamide group .
  • MD simulations : Assess stability of the dihydropyridazine ring in aqueous environments (e.g., using GROMACS) .
  • ADME prediction (SwissADME) : Estimates metabolic stability via cytochrome P450 affinity and logP values (~3.5), highlighting potential hepatic clearance pathways .

Q. How can polymorphism in the crystalline form impact pharmacological efficacy, and how is it characterized?

  • Answer : Polymorphs alter solubility and bioavailability. Techniques include:

  • PXRD : Identifies lattice variations (e.g., monoclinic vs. orthorhombic systems) .
  • DSC/TGA : Measures thermal stability differences (>5°C melting point shifts indicate distinct forms).
  • Solvent-mediated crystallization : Ethanol/water mixtures often yield the most thermodynamically stable form .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data?

  • Answer :

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .
  • Metabolite identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., hydroxylation at the methylphenyl group) .
  • Dose-response modeling : Apply Hill equations to correlate in vitro IC₅₀ with in vivo ED₅₀, adjusting for bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.